
Acide (2-(pyrrolidin-1-ylsulfonyl)phényl)boronique
Vue d'ensemble
Description
(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H14BNO4S and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Acides boroniques : sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et d'autres bases de Lewis, ce qui les rend idéaux pour une utilisation dans les applications de détection . Le composé en question pourrait être utilisé dans le développement de capteurs qui détectent les sucres ou d'autres substances contenant des groupes diol. Cela pourrait avoir des implications pour le diagnostic médical, comme la détection du glucose pour la gestion du diabète.
Étiquetage biologique
L'interaction des acides boroniques avec les diols est également exploitée dans l'étiquetage biologique . Acide (2-(pyrrolidin-1-ylsulfonyl)phényl)boronique pourrait être utilisé pour étiqueter les glycoprotéines ou d'autres molécules biologiques contenant des groupes diol, aidant à la visualisation ou à la quantification de ces molécules dans la recherche biologique.
Manipulation et modification des protéines
La réactivité de ce composé avec les diols peut être utilisée pour modifier les protéines qui ont été conçues pour présenter des chaînes latérales contenant des diols . De telles modifications peuvent modifier la fonction ou la stabilité des protéines, ce qui est précieux dans la recherche sur la structure et la fonction des protéines, ainsi que dans le développement de protéines thérapeutiques.
Développement thérapeutique
Les acides boroniques ont été étudiés pour leur potentiel de développement thérapeutique, en particulier en raison de leurs interactions avec diverses molécules biologiques . This compound pourrait être un élément constitutif dans la synthèse de nouveaux médicaments, en particulier ceux ciblant les maladies qui impliquent des glycoprotéines ou des enzymes qui interagissent avec les diols.
Technologies de séparation
La liaison spécifique des acides boroniques aux diols peut être utilisée dans les technologies de séparation, telles que la chromatographie . Ce composé pourrait être attaché à des résines chromatographiques pour lier et purifier sélectivement les composés contenant des diols à partir de mélanges complexes, ce qui est utile dans les applications analytiques et préparatives.
Systèmes de libération contrôlée
L'incorporation d'acides boroniques dans les polymères permet la création de matériaux qui répondent à la présence de diols, tels que le glucose . Cette propriété peut être utilisée pour développer des systèmes de libération contrôlée pour l'insuline ou d'autres médicaments, où le taux de libération est modulé par le niveau d'un biomarqueur spécifique dans le corps du patient.
Électrophorèse des molécules glyquées
Les acides boroniques peuvent se lier aux molécules glyquées, qui sont des protéines ou d'autres biomolécules auxquelles du glucose est attaché . Cette interaction peut être utilisée en électrophorèse pour séparer les molécules glyquées en fonction de leur taille et de leur charge, fournissant un outil pour l'étude de la glycation dans des maladies comme le diabète.
Échafaudage de découverte de médicaments
Le cycle pyrrolidine, un composant de l'this compound, est un échafaudage courant dans la découverte de médicaments en raison de sa polyvalence et de sa présence dans les composés biologiquement actifs . Ce composé pourrait servir de point de départ pour la synthèse de nouveaux médicaments, tirant parti de la capacité du cycle pyrrolidine à améliorer les propriétés pharmacocinétiques et à améliorer la sélectivité cible.
Propriétés
IUPAC Name |
(2-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-5-1-2-6-10(9)17(15,16)12-7-3-4-8-12/h1-2,5-6,13-14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDSHCJDLWHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657175 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-83-3 | |
| Record name | [2-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


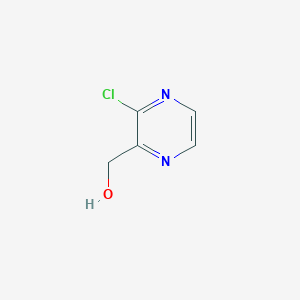


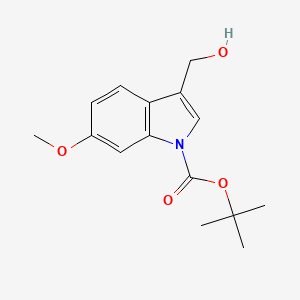
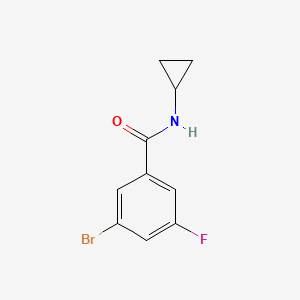

![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)

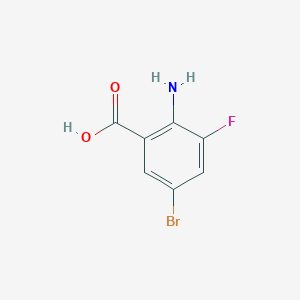
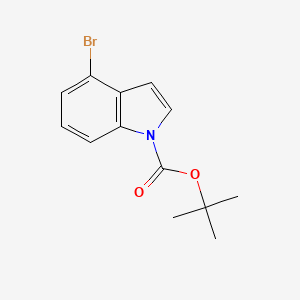
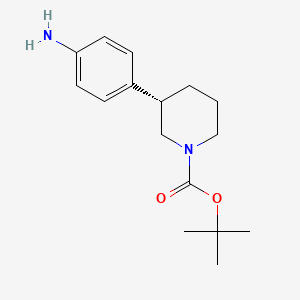
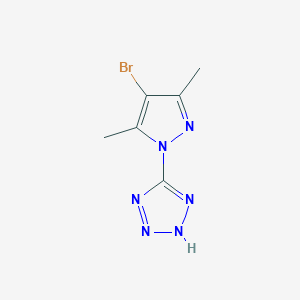
![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

